molecular formula C7H2F4O2S B1211535 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid CAS No. 5211-44-9

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Cat. No.: B1211535
CAS No.: 5211-44-9
M. Wt: 226.15 g/mol
InChI Key: USFMEWZQIHKRDP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H2F4O2S and a molecular weight of 226.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a mercapto group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid typically involves the following steps :

    Synthesis of 2,3,5,6-Tetrafluorobenzoic acid: This can be achieved through the fluorination of chlorobenzoic acid.

    Reaction with Sulfur Compounds: The 2,3,5,6-Tetrafluorobenzoic acid is then reacted with sulfur compounds to introduce the mercapto group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form thiols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Industry: The compound is used in the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid involves its interaction with molecular targets such as enzymes and metal ions . The mercapto group can form strong bonds with metal ions, which can inhibit or activate enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzoic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    4-Mercaptobenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.

Uniqueness

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is unique due to the presence of both fluorine atoms and a mercapto group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFMEWZQIHKRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200120
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
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Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-44-9
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
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Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
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Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
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Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid enable the measurement of thiol concentrations?

A1: this compound exists primarily in its oxidized disulfide form (referred to as BSSB in the research paper []). This disulfide reacts with thiols (molecules containing a -SH group) in a reversible exchange reaction. This exchange reaction leads to a broadening of the 19F NMR signal of BSSB, which can be directly measured. The extent of broadening is proportional to the concentration of thiols present in the sample, thus allowing for their quantification. []

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